4-Methyl-7-diethylaminocoumarin CAS number and structure
4-Methyl-7-diethylaminocoumarin CAS number and structure
An In-depth Technical Guide to 4-Methyl-7-diethylaminocoumarin: Properties, Applications, and Experimental Considerations
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on 4-Methyl-7-diethylaminocoumarin. It delves into its fundamental properties, core applications as a fluorophore, and practical, field-proven insights for its effective use in a laboratory setting.
Core Compound Identification and Structure
4-Methyl-7-diethylaminocoumarin is a synthetic organic compound belonging to the coumarin family of fluorescent dyes.[] It is widely recognized for its utility as a fluorescent probe and laser dye.[2]
The molecule's structure features a benzopyran-2-one core, which is the fundamental coumarin scaffold. The key functional groups responsible for its potent fluorescence are the electron-donating diethylamino group at the 7-position and the methyl group at the 4-position. This specific arrangement creates an efficient intramolecular charge transfer (ICT) system upon photoexcitation, which is the basis for its strong fluorescence.[]
Caption: Chemical structure of 7-(diethylamino)-4-methylchromen-2-one.
Physicochemical and Photophysical Properties
Understanding the core properties of a fluorophore is critical for designing robust experiments. The data below has been consolidated for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₇NO₂ | [2][3][4][5] |
| Molecular Weight | 231.29 g/mol | [2][4][5] |
| Appearance | Light tan crystalline powder | [2][3][6] |
| Melting Point | 72-75 °C | [3][6] |
| Boiling Point | 240 °C at 6.5 mmHg | [3][6] |
| Solubility | Slightly soluble in water; soluble in chloroform, methanol, ethanol. | [][3][6] |
| Excitation Max (λex) | ~375 nm (in alcohol) | [][2] |
| Emission Max (λem) | ~445 nm (in alcohol) | [] |
| Fluorescence | Bright blue-white emission in dilute solutions | [2][6][7] |
Expert Insight: The significant Stokes shift (the difference between excitation and emission maxima, ~70 nm) is highly advantageous, as it minimizes self-quenching and simplifies the optical setup by allowing for effective filtering of excitation light from the emission signal. Its photophysical properties are known to be sensitive to the local environment, such as solvent polarity and pH, making it a powerful environmental probe.[8][9][10][11]
Synthesis Pathway Overview
From a synthetic chemistry perspective, 4-Methyl-7-diethylaminocoumarin is most commonly synthesized via the Pechmann condensation . This acid-catalyzed reaction involves the condensation of a phenol with a β-keto ester. For this specific molecule, the reactants are 3-diethylaminophenol and ethyl acetoacetate.
The causality behind this choice of reaction is its efficiency and modularity. By changing the substituted phenol or the β-keto ester, a wide library of coumarin derivatives can be generated, allowing for the fine-tuning of photophysical properties for specific applications.[12]
Caption: Simplified workflow of the Pechmann condensation for synthesis.
Key Applications & Experimental Protocols
The high fluorescence quantum yield and photostability of 4-Methyl-7-diethylaminocoumarin make it a versatile tool in multiple scientific domains.[13]
Fluorescence Microscopy and Cellular Imaging
This coumarin is extensively used to label and visualize cellular components and biomolecules.[][8] Its bright blue fluorescence provides excellent contrast, especially for multiplex imaging experiments where spectral separation from green (e.g., GFP, FITC) and red (e.g., RFP, Texas Red) fluorophores is required.
Expert Insight: The choice of a blue fluorophore like this one is strategic. Many biological samples have low autofluorescence in the blue channel compared to the green channel, leading to a better signal-to-noise ratio.
General Protocol for Labeling Fixed Cells:
This protocol provides a generalized workflow. Crucially, concentrations and incubation times must be optimized for your specific cell type and target.
-
Cell Preparation:
-
Grow cells on sterile glass coverslips to ~70-80% confluency.
-
Wash cells gently with 1X Phosphate Buffered Saline (PBS).
-
Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Rationale: PFA cross-links proteins, preserving cellular morphology.
-
Wash 3 times with PBS for 5 minutes each.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes. Rationale: This is necessary only if the target is intracellular, as it allows the probe to cross the cell membrane.
-
Wash 3 times with PBS.
-
-
Staining:
-
Prepare a stock solution of 4-Methyl-7-diethylaminocoumarin (e.g., 1 mg/mL in DMSO).
-
Dilute the stock solution to a working concentration (typically 1-10 µg/mL) in PBS.
-
Incubate the fixed and permeabilized cells with the staining solution for 30-60 minutes at room temperature, protected from light.
-
Self-Validating Control: Include a coverslip that undergoes all steps except incubation with the coumarin dye to assess background autofluorescence.
-
-
Mounting and Imaging:
-
Wash cells 3 times with PBS to remove unbound dye.
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Seal the coverslip with nail polish and allow it to dry.
-
Image using a fluorescence microscope with appropriate filters (e.g., DAPI or custom UV filter set: ~375 nm excitation, ~450 nm emission).
-
Development of Fluorescence-Based Sensors
The sensitivity of the diethylamino group to its chemical environment makes this coumarin an excellent scaffold for sensors.[8] For example, in acidic conditions, the nitrogen atom can become protonated. This disrupts the intramolecular charge transfer state, leading to a change (often a decrease) in fluorescence intensity or a spectral shift. This property is harnessed to create pH sensors.[10]
Caption: Mechanism of pH sensing by 4-Methyl-7-diethylaminocoumarin.
Drug Development and Delivery
In drug development, coumarin derivatives are being explored as photocleavable linkers or "cages".[14] A therapeutic molecule can be covalently attached to the coumarin via a linker that breaks upon irradiation with a specific wavelength of light. This allows for precise spatiotemporal control of drug release, targeting only the tissues exposed to light, thereby minimizing off-target toxicity.[14][15]
Conceptual Workflow for Photocontrolled Drug Release:
-
Synthesis: A drug is conjugated to a modified 4-Methyl-7-diethylaminocoumarin scaffold.
-
Systemic Administration: The inactive conjugate is administered and circulates in the body.
-
Targeted Activation: A light source (e.g., a laser) is focused on the target tissue (e.g., a tumor).
-
Photocleavage: The coumarin moiety absorbs the light, leading to a photochemical reaction that cleaves the linker and releases the active drug locally.
-
Monitoring: The release can potentially be monitored as the cleavage often results in a change in the coumarin's fluorescence, providing a theranostic (therapeutic + diagnostic) capability.[14]
This approach is also relevant in photodynamic therapy (PDT), where the excited fluorophore generates reactive oxygen species that can selectively kill cancer cells.[]
Safety and Handling
As with any chemical reagent, proper safety protocols are paramount.
-
Hazards: 4-Methyl-7-diethylaminocoumarin is irritating to the eyes, respiratory system, and skin.[3][16] It is considered harmful if inhaled or in contact with skin.[][16]
-
Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses, chemical-resistant gloves, and a lab coat. When handling the powder, use a fume hood or wear a NIOSH-approved respirator.[16][17]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[3][6][16] Protect from light to prevent photobleaching.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. For spills, dampen the solid material with ethanol, transfer to a suitable container, and decontaminate the area with ethanol followed by soap and water.[17]
Conclusion
4-Methyl-7-diethylaminocoumarin is more than just a blue dye; it is a high-performance fluorophore whose utility is rooted in its robust photophysical properties and environmentally sensitive chemical structure. For researchers in the life sciences and drug development, it offers a reliable tool for high-contrast imaging, a versatile scaffold for building novel sensors, and an intriguing component for developing next-generation targeted therapeutics. A thorough understanding of its properties and the causality behind its function is the key to unlocking its full potential in experimental design.
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Recent advances in probe design to detect reactive sulfur species and in the chemical reactions employed for fluorescence switch . (2021). Semantic Scholar. Retrieved January 3, 2026, from [Link]
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The Role of Fluorescent Probes in Scientific Discovery: Insights from 7-Diethylamino-4-methylcoumarin . (2024). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 3, 2026, from [Link]
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Fluorescence Enhancement of 7-Diethylamino-4-methylcoumarin by Noncovalent Dipolar Interactions with Cucurbiturils . (2018). ResearchGate. Retrieved January 3, 2026, from [Link]
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7-Amino-4-methylcoumarin as a fluorescent substitute for Schiff's reagent: a new method that can be combined with hemalum and eosin staining on the same tissue section . (2023). PubMed. Retrieved January 3, 2026, from [Link]
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Aggregation‐Induced Emission in Chitosan/7‐Diethylamino‐4‐Methyl Coumarin Composite System for Optoelectronic Applications . (2021). Semantic Scholar. Retrieved January 3, 2026, from [Link]
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Facile Synthesis and Fluorescent Properties of Coumarin-7 and its Isomer 4-(2-Benzimidazolyl)-7-(Diethylamino)Coumarin . (2015). ResearchGate. Retrieved January 3, 2026, from [Link]
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Synthesis of novel push-pull fluorescent dyes – 7-(diethylamino)furo[3,2-c]coumarin and 7-(diethylamino)thieno[3,2-c]coumarin derivatives . (2012). ResearchGate. Retrieved January 3, 2026, from [Link]
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